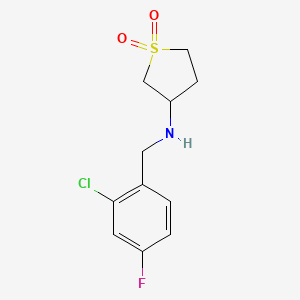

3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide” is a chemical compound. It is a colorless to pale yellow liquid . It has been used in the synthesis of new small compounds, which have been tested as inhibitors of tyrosinase, an enzyme implicated in melanin production .

Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow liquid . It can be dissolved in alcohols, ethers, chlorinated alkanes, and aromatic hydrocarbons, but not in water .科学的研究の応用

Chlorophenols in Municipal Solid Waste Incineration

Chlorophenols, which are structurally related to part of your compound of interest due to the presence of chloro and phenolic components, are significant in the context of Municipal Solid Waste Incineration (MSWI). They are considered major precursors of dioxins in chemical and thermal processes. The study by Peng et al. (2016) reviews the presence and implications of chlorophenols in MSWI, highlighting their role in the formation of dioxins through incomplete combustion and various chemical pathways (Peng et al., 2016).

Polychlorinated Dibenzothiophenes in Environmental Contexts

Related to the thiophene component of your compound, studies on polychlorinated dibenzothiophenes (PCDTs) provide insights into environmental contamination and the impact of industrial processes. The research by Huntley et al. (1994) evaluates the presence of PCDTs in the Passaic River, exploring their origins and environmental implications (Huntley et al., 1994).

Enzymatic Treatment of Organic Pollutants

The use of redox mediators in conjunction with enzymes for the degradation of organic pollutants represents a significant area of research with potential applications for compounds like "3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide". Husain and Husain (2007) review the application of enzymes and redox mediators in treating recalcitrant compounds, highlighting the enhanced efficiency in degradation processes (Husain & Husain, 2007).

Organic Thermoelectric Materials

The broader context of thiophene-containing compounds includes their application in organic thermoelectric materials, indicating potential utility in energy conversion and electronics. Zhu et al. (2017) discuss the treatment methods on poly(3,4-ethylenedioxythiophene) (PEDOT:PSS) to enhance its thermoelectric performance, an area of interest for compounds with thiophene units (Zhu et al., 2017).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets including katp channels and ampa receptors . These targets play crucial roles in regulating cellular functions such as insulin release and neurotransmission .

Mode of Action

Based on its structural similarity to 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it may interact with its targets by binding to specific sites, thereby modulating their activity . The presence of various functional groups, such as the halo group and the benzyl group, may contribute to its activity .

Biochemical Pathways

For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to activate KATP channels, potentially affecting insulin release and glucose homeostasis .

Result of Action

Based on its structural similarity to other compounds, it may exert various pharmacological effects, such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

特性

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2S/c12-11-5-9(13)2-1-8(11)6-14-10-3-4-17(15,16)7-10/h1-2,5,10,14H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFBPYDXKVHOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)

![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)

![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2841242.png)

![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)

![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)

![2-bromo-5-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2841251.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide](/img/structure/B2841255.png)